REACTION_CXSMILES
|
CC1C([N+]([O-])=O)=C(C=CC=1)C(OCC=C)=O.[CH3:17][C:18]1[CH:29]=[CH:28][CH:27]=[C:26]([N+:30]([O-])=O)[C:19]=1[C:20]([O:22][CH2:23][CH:24]=[CH2:25])=[O:21]>>[NH2:30][C:26]1[CH:27]=[CH:28][CH:29]=[C:18]([CH3:17])[C:19]=1[C:20]([O:22][CH2:23][CH:24]=[CH2:25])=[O:21]
|
Name
|
nitro
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C(=C(C(=O)OCC=C)C=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=O)OCC=C)C(=CC=C1)[N+](=O)[O-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)OCC=C)C(=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |